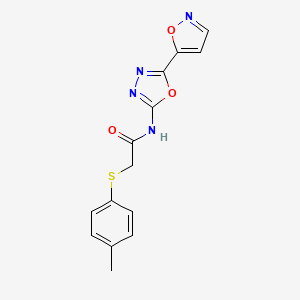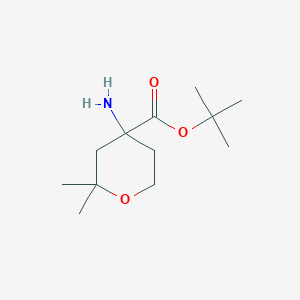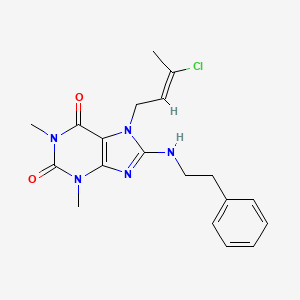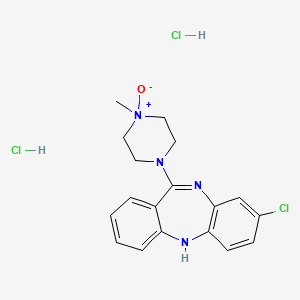
氯氮平N-氧化物二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clozapine N-oxide (hydrochloride) is a synthetic compound primarily used in biomedical research. It is known for its role as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADD) receptors. Initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine, which can bind to various serotonergic, dopaminergic, and adrenergic receptors within the brain .
科学研究应用
氯氮平N-氧化物(盐酸盐)广泛应用于科学研究,特别是在化学、生物学和医学领域。其主要应用是在化学遗传学中,用于激活DREADD受体。 这使研究人员能够在体内选择性地调节神经元活性,为神经回路和行为提供宝贵的见解 . 此外,它还用于与呼吸生理学、行为测试和药代动力学相关的研究 .
作用机制
氯氮平N-氧化物(盐酸盐)通过与DREADD受体结合发挥作用,DREADD受体被设计为专门响应这种配体。结合后,它激活G蛋白偶联信号通路,导致各种细胞反应。 该化合物被逆向代谢为氯氮平,氯氮平可以与多种神经受体结合,包括血清素能、多巴胺能和肾上腺素能受体 .
生化分析
Biochemical Properties
Clozapine N-oxide dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This compound serves as a synthetic ligand for engineered human muscarinic receptors .
Cellular Effects
Clozapine N-oxide dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by binding to different receptors within the brain . It has been reported to alter sleep in laboratory mice, with a dose-dependent suppression of rapid eye movement (REM) sleep, changes in EEG spectral power during non-REM (NREM) sleep, and altered sleep architecture .
Molecular Mechanism
The molecular mechanism of action of Clozapine N-oxide dihydrochloride involves its conversion to clozapine in peripheral tissues . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This binding can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clozapine N-oxide dihydrochloride change over time. It has been shown that commonly used doses of this compound can alter sleep in wild-type male laboratory mice . These effects could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .
Dosage Effects in Animal Models
The effects of Clozapine N-oxide dihydrochloride vary with different dosages in animal models. For instance, intraperitoneal injections of commonly used doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice .
Metabolic Pathways
Clozapine N-oxide dihydrochloride is involved in various metabolic pathways. It undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide .
Transport and Distribution
Clozapine N-oxide dihydrochloride is transported and distributed within cells and tissues. It has been shown not to enter the brain after administration . It is believed that this compound favors its passage through the blood-brain barrier .
Subcellular Localization
Given its ability to bind to various receptors within the brain, it is likely that it localizes to areas of the cell where these receptors are present .
准备方法
合成路线和反应条件
氯氮平N-氧化物(盐酸盐)的合成涉及氯氮平的氧化。该过程通常包括在受控条件下使用氧化剂,如过氧化氢或间氯过氧苯甲酸。 反应在二氯甲烷等有机溶剂中低温进行,以确保选择性形成N-氧化物 .
工业生产方法
氯氮平N-氧化物(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保高收率和纯度。 然后使用重结晶或色谱等技术纯化产品 .
化学反应分析
反应类型
氯氮平N-氧化物(盐酸盐)会发生多种类型的化学反应,包括:
氧化: 该化合物可以进一步氧化形成各种衍生物。
还原: 在特定条件下,它可以还原回氯氮平。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 硼氢化钠,氢化铝锂。
取代: 在碱性条件下各种烷基化剂.
形成的主要产物
氧化: 该化合物的更高氧化态。
还原: 氯氮平。
取代: 氯氮平N-氧化物的各种取代衍生物.
相似化合物的比较
类似化合物
化合物21(C21): 另一种具有更高亲和力和更快动力学的DREADD配体。
去氯氯氮平(DCZ): 以其更惰性的特性和改善的生物利用度而闻名
独特性
氯氮平N-氧化物(盐酸盐)的独特性在于它能够逆向代谢为氯氮平,在研究应用中提供双重功能。 这种特性使其能够用于广泛的研究,从化学遗传学到药代动力学 .
属性
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGKRXDVKTUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)
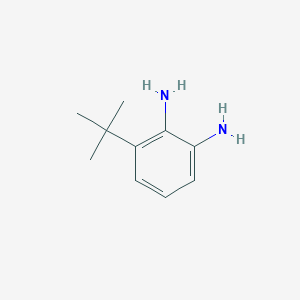
![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)

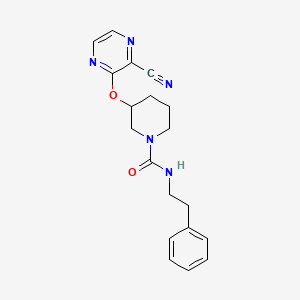
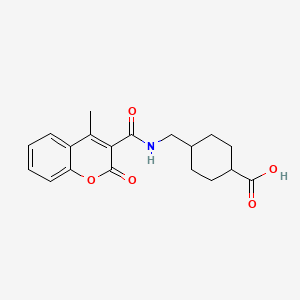
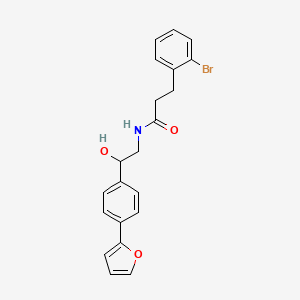

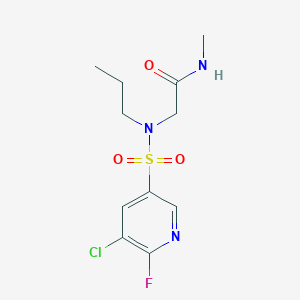
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)
